3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This polycyclic heteroaromatic compound features a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo group at positions 4,5-g. Key structural modifications include:
- 3-(4-Ethoxyphenyl) substituent: The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring introduces moderate electron-donating effects and enhanced lipophilicity compared to methoxy analogs.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related pyrazoloquinoline derivatives (e.g., cryptolepine analogs) are known for antimicrobial, anticancer, and antimalarial activities .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-8-[(2-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-2-31-18-9-7-16(8-10-18)25-20-14-30(13-17-5-3-4-6-21(17)27)22-12-24-23(32-15-33-24)11-19(22)26(20)29-28-25/h3-12,14H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYASNUKTLPMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H17FN4O3
- Molecular Weight : 368.4 g/mol
- IUPAC Name : 5-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
The compound features a dioxolo structure fused to a pyrazoloquinoline framework, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dioxole ring through cyclization reactions.
- Introduction of the ethoxy and fluorobenzyl substituents , which are critical for enhancing biological activity.
Antiviral Activity
Research has indicated that derivatives of pyrazoloquinoline compounds exhibit antiviral properties. For instance, studies on related compounds have demonstrated significant antiviral activity against various strains of viruses, including H5N1 influenza virus. The mechanism often involves interference with viral replication pathways and inhibition of viral enzyme activity .
Anticancer Properties
Several studies have reported that compounds with similar structures to this compound exhibit cytotoxic effects against cancer cell lines. For example:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key proteins involved in cell survival .
- Case Study : A derivative was tested against breast cancer cell lines and showed an IC50 value indicating potent cytotoxicity .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines and enzymes such as TNF-alpha and beta-glucuronidase .
Research Findings
A summary of research findings related to the biological activity of this compound is presented below:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazoloquinoline have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In vitro studies suggest that 3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline may also possess similar effects, making it a candidate for further exploration in cancer therapeutics.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of various dioxole-containing compounds. The unique functional groups present in this compound may enhance its interaction with microbial membranes or enzymes, leading to bactericidal or fungicidal effects. Preliminary studies are warranted to evaluate its efficacy against a range of pathogens.
Neuroprotective Effects
Compounds related to pyrazoloquinolines have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a valuable candidate for treating conditions like Alzheimer’s or Parkinson’s disease by mitigating oxidative stress and inflammation.
Case Study 1: Anticancer Activity
A study conducted on structurally related compounds demonstrated that certain pyrazoloquinolines inhibited the growth of human breast cancer cells (MCF-7) through apoptosis induction. The study utilized various assays to confirm cell viability and apoptosis markers, suggesting that further investigation into the dioxole derivative could yield similar results.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of several dioxole derivatives, one compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. This study highlights the potential for developing new antimicrobial agents from compounds like this compound.
Data Summary Table
| Application Area | Observed Effects | Reference Studies |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Study on MCF-7 cells |
| Antimicrobial | Significant inhibition against pathogens | Comparative antimicrobial study |
| Neuroprotective | Potential reduction in oxidative stress | Related compounds in neurodegeneration |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects on Electronic Properties :
- The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to methoxy (e.g., ) or ethyl (e.g., ) substituents. Ethoxy’s electron-donating nature may stabilize charge-transfer interactions in biological systems.
- Fluorine Position : The 2-fluorobenzyl group in the target and introduces ortho-substitution, which may restrict rotational freedom and improve target binding compared to meta-fluoro analogs (e.g., ).
Dimethoxy groups in increase polarity but may reduce membrane permeability compared to the target’s unmodified quinoline core.
Molecular Weight and Bioavailability :
- The target compound (~454.5 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five), similar to and . Higher molecular weight analogs like (~498.5 g/mol) may face challenges in absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
